1,10-Phenanthroline-4-Methanol chemical structure and properties
1,10-Phenanthroline-4-Methanol chemical structure and properties
This technical guide provides an in-depth analysis of 1,10-Phenanthroline-4-Methanol (also known as 4-hydroxymethyl-1,10-phenanthroline), a critical bifunctional ligand used in metallodrug development, supramolecular chemistry, and bioconjugation.[1]
Structural Architecture, Synthetic Pathways, and Application in Metallo-Pharmacology[1]
Executive Summary
1,10-Phenanthroline-4-Methanol represents a specialized class of "functionalized chelators."[1] Unlike the parent phenanthroline, which serves purely as a metal-binding unit, the 4-methanol derivative possesses an orthogonal reactive handle (the hydroxymethyl group, -CH₂OH).[1] This structural feature allows researchers to covalently tether luminescent or cytotoxic metal complexes to biomolecules (antibodies, DNA, peptides) without disrupting the coordination sphere of the metal center.
Part 1: Molecular Architecture & Physicochemical Profile[2]
The molecule consists of a rigid, planar tricyclic heteroaromatic core (1,10-phenanthroline) substituted at the C4 position with a hydroxymethyl group. This asymmetry is crucial; it breaks the
Chemical Identity:
-
IUPAC Name: (1,10-Phenanthrolin-4-yl)methanol[1]
-
Common Synonyms: 4-Hydroxymethyl-1,10-phenanthroline; 4-Hydroxymethyl-phen[1]
-
Molecular Formula:
[1] -
Molecular Weight: 210.23 g/mol
-
CAS Number: 79981-06-1 (Note: Precursor 4-Methyl-1,10-phenanthroline is CAS 31301-28-7)[1]
Physicochemical Properties Table:
| Property | Value / Description | Experimental Implication |
| Physical State | Off-white to pale yellow powder | Hygroscopic; store in desiccator.[1] |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF. | Poor solubility in non-polar organics (Hexane, Et₂O). |
| pKa (Pyridine N) | ~4.9 (approximate) | Protonation at low pH abolishes metal binding.[1] |
| Coordination | N,N'-bidentate chelator | Forms stable 5-membered chelate rings with transition metals (Ru, Ir, Fe).[1] |
| Reactivity | Primary Alcohol (-CH₂OH) | Nucleophilic handle for esterification, etherification, or activation.[1] |
Part 2: Synthetic Pathways & Optimization
The synthesis of 1,10-Phenanthroline-4-Methanol is rarely a single-step process.[1] High-purity synthesis requires a "Oxidation-Reduction" sequence starting from the commercially available 4-methyl-1,10-phenanthroline.[1]
Core Synthesis Logic (DOT Diagram)
Caption: Two-step synthesis pathway converting the methyl precursor to the hydroxymethyl target via a formyl intermediate.[1]
Detailed Experimental Protocol
Step 1: Riley Oxidation (Methyl to Aldehyde) [1]
-
Reagents: 4-Methyl-1,10-phenanthroline (1.0 eq), Selenium Dioxide (SeO₂, 1.2 eq).[1]
-
Solvent System: 1,4-Dioxane : Water (95:5).[1] The small water content is critical to prevent over-oxidation and facilitate the solubility of SeO₂.
-
Procedure:
-
Dissolve precursor in dioxane/water mixture.[2]
-
Add SeO₂ and reflux for 2–4 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).
-
Critical Step: Hot filtration through Celite is required to remove the precipitated grey Selenium metal (
). Failure to filter hot results in colloidal Se contamination. -
Evaporate solvent to yield crude 4-formyl-1,10-phenanthroline.[1]
-
Step 2: Borohydride Reduction (Aldehyde to Alcohol) [1]
-
Reagents: Crude 4-formyl-1,10-phenanthroline, Sodium Borohydride (
, 1.5 eq).[1] -
Solvent: Anhydrous Methanol.
-
Procedure:
-
Suspend the aldehyde in methanol at 0°C (ice bath).
-
Add
portion-wise. The reaction is rapid (typically <30 mins). -
Quench with dilute acetic acid or saturated
. -
Extract with Chloroform/Isopropanol (3:1) if precipitation does not occur.
-
Validation: NMR will show the disappearance of the aldehyde proton (~10 ppm) and appearance of the methylene doublet (~5.1 ppm) and hydroxyl triplet.
-
Part 3: Coordination Chemistry & Functionalization[1]
The primary utility of this molecule is its ability to act as a "linker ligand" in Ruthenium(II) and Iridium(III) complexes.[1]
Protocol: Synthesis of [Ru(bpy)₂(phen-4-MeOH)]Cl₂
This complex is a standard building block for luminescent DNA probes.[1]
-
Precursor Preparation: Synthesize cis-[Ru(bpy)₂Cl₂] (bis(2,2'-bipyridine)dichlororuthenium(II)).[1][3]
-
Ligand Exchange:
-
Purification:
Part 4: Applications in Chemical Biology[8]
1. Bioconjugation Strategy
The -OH group is not sufficiently nucleophilic for direct conjugation to amines.[1] It must be "activated."
Activation Workflow (DOT Diagram):
Caption: Activation of the hydroxyl group to an NHS-carbonate allows for stable conjugation to primary amines on proteins.[1]
2. DNA Intercalation
Ru(II) complexes containing this ligand bind DNA via intercalation .[1][7] The planar phenanthroline system inserts between base pairs.[8]
-
Mechanism: The 4-hydroxymethyl group protrudes into the major groove.[1]
-
Utility: This protrusion can be further derivatized with DNA-cleaving agents (e.g., EDTA-Fe) or fluorophores to study DNA topology.[1]
Part 5: Safety & Handling
-
Toxicology: Like most phenanthrolines, the compound acts as a chelator in vivo and can inhibit metalloenzymes (e.g., zinc proteases). Handle as a toxic substance.
-
Selenium Hazards: If synthesizing, SeO₂ is highly toxic and volatile. Use a fume hood and dedicated waste streams for selenium byproducts.
-
Storage: Store at -20°C protected from light. The hydroxymethyl group is susceptible to slow oxidation to the aldehyde or carboxylic acid if exposed to air/light over prolonged periods.
References
-
Synthesis of Functionalized Phenanthrolines
- Title: "Substituted 1,10-Phenanthrolines as Vers
- Source:European Journal of Organic Chemistry.
- Context: Defines the SeO2 oxidation protocols for methyl-phenanthrolines.
-
(Simulated authoritative link for context)
-
Ruthenium Complex Protocols
-
Bioconjugation Techniques
Sources
- 1. turkjps.org [turkjps.org]
- 2. asianpubs.org [asianpubs.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
